Ranitidine-d6 Hydrochloride functions as an internal standard for the quantification of Ranitidine, a histamine H2 receptor antagonist medication commonly used to treat and prevent heartburn and gastroesophageal reflux disease (GERD) [].
Here's how it works:
Ranitidine-d6 Hydrochloride is a deuterated derivative of ranitidine hydrochloride, a widely used histamine H2 receptor antagonist. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which enhances its detection in analytical applications without altering its chemical behavior significantly. The molecular formula of Ranitidine-d6 Hydrochloride is C13H23ClN4O3S, and it serves primarily as an internal standard in mass spectrometry for the quantification of ranitidine in various biological samples .
The structure of Ranitidine-d6 Hydrochloride retains the core features of ranitidine, including a furan ring, a thioether group, and a nitroethene moiety. The deuterium atoms are typically incorporated at specific positions within the molecule, replacing hydrogen atoms on methyl or methylene groups. This incorporation allows for precise mass differentiation necessary for analytical techniques like gas chromatography and liquid chromatography coupled with mass spectrometry .
As Ranitidine-d6 Hydrochloride is intended for research use only, detailed safety information is not readily available. However, it is likely to share similar properties to ranitidine. Ranitidine is generally well-tolerated, but potential side effects include headache, diarrhea, and constipation [].
Although Ranitidine-d6 Hydrochloride itself does not exhibit therapeutic effects, its parent compound, ranitidine, functions by competitively inhibiting histamine at H2 receptors in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers . The biological activity of Ranitidine-d6 is primarily relevant in research contexts where accurate quantification of ranitidine levels is necessary.
Ranitidine-d6 Hydrochloride is primarily utilized as an internal standard in analytical chemistry. Its role is crucial in quantifying ranitidine levels in complex biological matrices through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By providing a consistent reference point with a distinct mass, researchers can achieve more accurate measurements of ranitidine concentrations in pharmacokinetic studies and clinical research .
Ranitidine-d6 Hydrochloride shares structural similarities with several other compounds used in similar therapeutic contexts or analytical applications. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ranitidine | C13H22N4O3S.HCl | Histamine H2 receptor antagonist | Widely used for treating GERD |
| Nizatidine | C13H16N4O3S | Similar mechanism; less prone to NDMA formation | More stable under heat compared to ranitidine |
| Famotidine | C8H10N4O3S | Another H2 receptor antagonist | More potent than ranitidine |
| Cimetidine | C10H13N5O3S | First H2 receptor antagonist | Known for more drug interactions |
Ranitidine-d6 Hydrochloride's primary distinction lies in its use as an internal standard for analytical purposes rather than therapeutic applications. Its deuterated nature provides advantages in mass spectrometry without altering the fundamental properties associated with ranitidine's pharmacological activity .
The molecular formula of Ranitidine-d6 Hydrochloride is C₁₃H₁₇D₆ClN₄O₃S, which differs from the non-deuterated ranitidine hydrochloride (C₁₃H₂₃ClN₄O₃S) by the substitution of six hydrogen atoms with deuterium isotopes [1] [2] [4]. This isotopic substitution results in a molecular weight of 356.90 grams per mole, representing an increase of 6.04 atomic mass units compared to the parent compound's molecular weight of 350.86 grams per mole [1] [5] [6].
The exact mass of Ranitidine-d6 Hydrochloride is 356.1556 daltons, while its monoisotopic mass is identical at 356.1556 daltons [1] [5]. These precise mass measurements are critical for high-resolution mass spectrometry applications, where the mass difference between the deuterated and non-deuterated forms enables accurate quantitative analysis [14] [17]. The compound maintains the same hydrogen bond donor count of three and hydrogen bond acceptor count of seven as the parent molecule [1] [23].
| Parameter | Ranitidine Hydrochloride | Ranitidine-d6 Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₃H₂₃ClN₄O₃S | C₁₃H₁₇D₆ClN₄O₃S |
| Molecular Weight (g/mol) | 350.86 | 356.90 |
| Exact Mass (Da) | 350.1179 | 356.1556 |
| CAS Number | 66357-59-3 | 1185238-09-8 |
| Hydrogen Bond Donors | 3 | 3 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Rotatable Bonds | 10 | 9 |
The Chemical Abstracts Service registry number for Ranitidine-d6 Hydrochloride is 1185238-09-8, which provides unique identification for this specific deuterated compound [2] [4] [19]. The rotatable bond count decreases slightly from ten in the parent compound to nine in the deuterated version, reflecting the subtle conformational changes that may result from deuterium incorporation [1] [6].
The structural elucidation of Ranitidine-d6 Hydrochloride has been extensively studied using advanced nuclear magnetic resonance spectroscopy techniques [9] [30] [33]. Solid-state nuclear magnetic resonance analysis has revealed detailed information about the crystal polymorphism and molecular conformations of ranitidine compounds, with specific attention to the intermolecular correlations that define the crystalline structure [9] [31].
The core structure consists of a substituted furan ring connected via a methylthio bridge to an ethylamine chain, which terminates in a nitroethene-diamine moiety [1] [18] [21]. The furan ring system is substituted at the 5-position with a dimethylaminomethyl group, where the deuterium incorporation occurs specifically at the N,N-dimethyl positions [5] [14] [19]. Advanced solid-state nuclear magnetic resonance spectroscopy using ¹H-¹⁴N dipolar-based heteronuclear multiple quantum coherence analysis has confirmed the intermolecular correlations between the nitrogen atom of the nitro group and protons of the furan moiety [9] [33].
Structural confirmation has been achieved through multiple analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic analysis [9] [28] [30]. The ¹³C nuclear magnetic resonance chemical shift assignments have been comprehensively reassigned for both crystalline forms of ranitidine hydrochloride, providing detailed structural information about carbon environments throughout the molecule [30] [33]. Infrared spectroscopy studies have identified characteristic absorption bands that confirm the presence of the furan ring, nitro group, and secondary amine functionalities [31] [34].
The International Chemical Identifier for Ranitidine-d6 Hydrochloride is InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/i2D3,3D3, which encodes the complete structural information including the deuterium isotope positions [1] [5]. The Simplified Molecular Input Line Entry System representation is [2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCNC(=CN+[O-])NC)C([2H])([2H])[2H].Cl, explicitly indicating the deuterium positions [1] [5].
The deuterium incorporation pattern in Ranitidine-d6 Hydrochloride follows a highly specific and selective substitution scheme [14] [16] [19]. The six deuterium atoms are exclusively incorporated at the N,N-dimethyl groups attached to the tertiary amine nitrogen atom positioned on the furan ring substituent [1] [5] [19]. This substitution pattern results in two trideuteromethyl groups, where all three hydrogen atoms in each methyl group are replaced with deuterium isotopes [1] [5] [14].
The isotopic enrichment typically achieves 99% atom deuterium content, indicating exceptional purity of deuterium incorporation [2] [5] [7]. Commercial preparations often specify greater than 90% deuterated forms, acknowledging the presence of partially deuterated species (d₁ through d₆) with the hexadeuterated form (d₆) being predominant [4] [7] [19]. This high level of deuterium incorporation is achieved through specialized synthetic methodologies that ensure selective labeling at the desired positions while maintaining the integrity of the remaining molecular structure [14] [16].
| Deuterium Position | Location | Number of Deuterium Atoms | Chemical Significance |
|---|---|---|---|
| N-Methyl Group 1 | C-11 position | 3 deuterium atoms | Trideuteriomethyl substitution |
| N-Methyl Group 2 | C-12 position | 3 deuterium atoms | Trideuteriomethyl substitution |
| Total Incorporation | N,N-Dimethyl groups | 6 deuterium atoms | Complete hexadeuteration |
| Isotopic Purity | Overall molecule | 99% atom D | High analytical grade |
The selective deuterium incorporation at the N,N-dimethyl positions is strategically chosen because these positions are metabolically stable and do not undergo significant chemical transformation during biological processes [14] [17]. This stability ensures that the deuterium label remains intact during analytical procedures, making it an ideal internal standard for pharmacokinetic studies and bioanalytical method development [17] [19]. The deuterium incorporation pattern preserves the pharmacological activity of the parent compound while providing the necessary mass spectral differentiation for analytical applications [6] [19].
Quantitative deuterium nuclear magnetic resonance spectroscopy has confirmed that the deuterium incorporation pattern maintains the structural integrity of the N,N-dimethyl moiety without altering the electronic properties or spatial arrangement of the molecule [14] [16]. The isotope effect resulting from deuterium substitution is minimal for most chemical and biological properties, ensuring that Ranitidine-d6 Hydrochloride serves as an appropriate surrogate for the non-deuterated compound in analytical applications [14] [17].
The comparative analysis between Ranitidine-d6 Hydrochloride and its non-deuterated counterpart reveals several important distinctions while maintaining fundamental structural and chemical similarities [1] [18]. The primary difference lies in the molecular weight, where the deuterated form exhibits a 6.04 dalton increase corresponding to the six deuterium substitutions [1] [2] [5]. This mass difference is precisely maintained across all mass spectral fragmentations, providing consistent analytical advantages for quantitative mass spectrometry applications [14] [17] [32].
Both compounds share identical chemical formulas when deuterium is considered as hydrogen isotope, maintaining the same carbon skeleton, heteroatom arrangement, and functional group distribution [1] [18] [21]. The pharmacological classification remains consistent, with both compounds belonging to the histamine H2-receptor antagonist family [20] [21] [24]. The deuterated analog preserves the same hydrogen bonding capacity, topological polar surface area, and general physicochemical properties that define the therapeutic activity of the parent compound [1] [6] [23].
Chromatographic behavior analysis demonstrates nearly identical retention times between the two compounds under standard liquid chromatography conditions [17] [32]. This similarity is advantageous for analytical method development, as both compounds elute in close proximity, enabling accurate quantitative analysis without significant method modifications [17] [32]. The deuterium isotope effect on chromatographic retention is minimal, typically resulting in retention time differences of less than 0.1 minutes under standard analytical conditions [32].
| Property | Ranitidine HCl | Ranitidine-d6 HCl | Difference |
|---|---|---|---|
| Molecular Weight | 350.86 g/mol | 356.90 g/mol | +6.04 g/mol |
| Exact Mass | 350.1179 Da | 356.1556 Da | +6.0377 Da |
| [M+H]⁺ Ion | m/z 315.14 | m/z 321.18 | +6.04 m/z |
| Chemical Stability | Stable | Stable | Equivalent |
| Pharmacological Activity | H2 antagonist | H2 antagonist | Equivalent |
| Solubility Profile | Good | Good | Comparable |
Mass spectrometric fragmentation patterns show parallel behavior between the two compounds, with the deuterated form consistently exhibiting fragment ions that are 6 mass units higher than corresponding fragments from the non-deuterated compound [14] [17] [32]. This predictable mass shift pattern facilitates the development of multiple reaction monitoring methods for quantitative analysis, where both compounds can be simultaneously monitored using parallel fragmentation pathways [17] [32].
The analytical applications differ significantly between the two compounds, with Ranitidine-d6 Hydrochloride serving exclusively as an internal standard for bioanalytical method validation and quantitative analysis [7] [19]. The non-deuterated form functions as the target analyte in pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies [17] [20] [32]. This complementary relationship makes the deuterated analog an essential component in analytical method development for ranitidine quantification in complex biological matrices [17] [19].